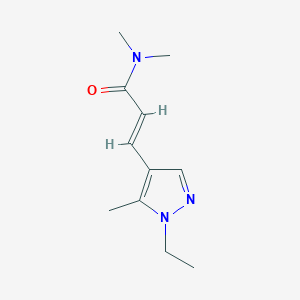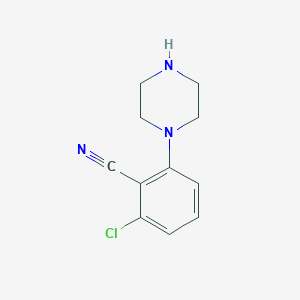
1-(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanone is a chemical compound with the molecular formula C7H7BrN2OS It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position and a methylthio group at the 2nd position of the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanone typically involves the bromination of 2-(methylthio)pyrimidine followed by the introduction of an ethanone group. One common method involves the reaction of 2-(methylthio)pyrimidine with bromine in the presence of a suitable solvent to yield 5-bromo-2-(methylthio)pyrimidine. This intermediate is then reacted with ethanone under controlled conditions to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while the ethanone group can undergo reduction to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols derived from the reduction of the ethanone group.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and methylthio groups can interact with various molecular targets, influencing the compound’s biological activity. The exact pathways and molecular targets involved can vary based on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(methylthio)pyrimidine: Lacks the ethanone group but shares the bromine and methylthio substitutions.
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Contains a carboxylate group instead of an ethanone group.
2-Bromo-1-(pyrimidin-4-yl)ethanone: Similar structure but lacks the methylthio group .
Uniqueness
1-(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanone is unique due to the combination of the bromine, methylthio, and ethanone groups, which confer specific chemical properties and reactivity
Eigenschaften
Molekularformel |
C7H7BrN2OS |
|---|---|
Molekulargewicht |
247.11 g/mol |
IUPAC-Name |
1-(5-bromo-2-methylsulfanylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C7H7BrN2OS/c1-4(11)6-5(8)3-9-7(10-6)12-2/h3H,1-2H3 |
InChI-Schlüssel |
JIMWOWFQNOGGMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=NC=C1Br)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


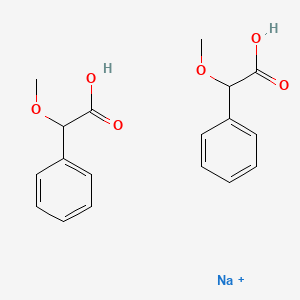

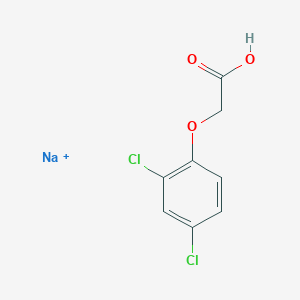
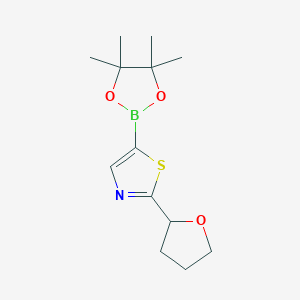
![(7-Oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060511.png)
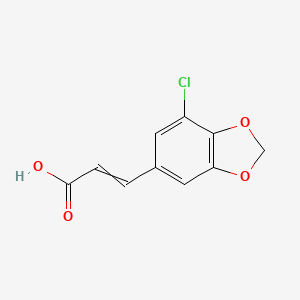




![ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15060555.png)
